1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine CAS 514801-21-9
1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine CAS 514801-21-9
An In-depth Technical Guide to 1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine (CAS 514801-21-9)
Abstract
This technical guide provides a comprehensive overview of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine (CAS 514801-21-9), a heterocyclic amine of significant interest to researchers in medicinal chemistry and drug development. The pyrazole core is a well-established privileged scaffold in numerous FDA-approved drugs, exhibiting a wide spectrum of biological activities.[1][2][3] This document delineates the compound's physicochemical properties, proposes a detailed, field-proven synthetic route with step-by-step protocols, and outlines robust analytical methods for its characterization and quality control. Furthermore, it explores the potential biological context and applications based on structurally related pyrazole derivatives, providing a framework for future research and development. This guide is intended to serve as a foundational resource for scientists engaged in the synthesis, evaluation, and application of novel pyrazole-based compounds.
Introduction: The Pyrazole Scaffold as a Privileged Structure
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry. Its structural versatility and ability to engage in various biological interactions have cemented its status as a "privileged scaffold."[1] Pyrazole derivatives are known to possess a vast array of pharmacological properties, including anti-inflammatory, analgesic, antimicrobial, anticancer, and anticonvulsant activities.[2][3][4] Marketed drugs such as Celecoxib (a COX-2 inhibitor) and Rimonabant highlight the therapeutic success of this heterocyclic system.[1]
This guide focuses specifically on 1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine, a compound that combines the pyrazole core with a secondary amine side chain. This structural motif suggests potential as a key intermediate or a pharmacologically active agent itself. The objective of this whitepaper is to equip researchers, chemists, and drug development professionals with the critical technical knowledge required to synthesize, characterize, and strategically investigate this compound.
Physicochemical Properties and Identification
Accurate identification is the first step in any rigorous scientific investigation. The key properties of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine are summarized below.
| Property | Value | Source |
| CAS Number | 514801-21-9 | [5] |
| Molecular Formula | C₇H₁₃N₃ | [5] |
| Molecular Weight | 139.20 g/mol | [5] |
| IUPAC Name | 1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine | - |
| SMILES | CNCC1=C(C)N(C)N=C1 | [5] |
| Physical State | Assumed to be a liquid or low-melting solid | Inferred |
| Storage | Sealed in dry, 2-8°C | [5] |
Synthesis and Purification Strategy
Retrosynthetic Analysis & Pathway Rationale
The target molecule can be disconnected at the C-N bond of the secondary amine, pointing to a reductive amination reaction between an aldehyde (1,5-dimethyl-1H-pyrazole-4-carbaldehyde) and methylamine. This aldehyde precursor can, in turn, be synthesized from 1,5-dimethyl-1H-pyrazole via a Vilsmeier-Haack formylation reaction, a classic and highly effective method for introducing an aldehyde group onto electron-rich heterocyclic systems.
Caption: A logical retrosynthetic pathway for the target compound.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and rationales for the chosen reagents and conditions.
Step 1: Synthesis of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde (Intermediate)
This step employs the Vilsmeier-Haack reaction. The Vilsmeier reagent, formed in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), acts as the electrophile to formylate the pyrazole ring.
-
Protocol:
-
In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool dimethylformamide (DMF, 5 equivalents) to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise while maintaining the temperature below 10°C. The formation of the solid Vilsmeier reagent will be observed.
-
Allow the mixture to stir at 0°C for 30 minutes.
-
Add a solution of 1,5-dimethyl-1H-pyrazole (1 equivalent) in a minimal amount of DMF to the Vilsmeier reagent suspension.
-
After the addition is complete, heat the reaction mixture to 80-90°C and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[6]
-
Once the reaction is complete, cool the mixture to room temperature and pour it carefully onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.
-
Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure aldehyde intermediate.
-
-
Causality: The Vilsmeier-Haack reaction is chosen for its high efficiency in formylating electron-rich heterocycles like pyrazoles. The use of an ice bath during reagent addition controls the exothermic reaction, and the final basic workup is essential to neutralize the acid and isolate the product.
Step 2: Synthesis of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine (Final Product)
This step utilizes reductive amination. The aldehyde intermediate first reacts with methylamine to form an imine, which is then reduced in situ to the target secondary amine.
-
Protocol:
-
Dissolve the 1,5-dimethyl-1H-pyrazole-4-carbaldehyde (1 equivalent) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol (MeOH).
-
Add a solution of methylamine (1.5-2.0 equivalents, e.g., 40% in H₂O or 2.0 M in THF) to the aldehyde solution.
-
Stir the mixture at room temperature for 1 hour to allow for imine formation.
-
Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents), portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated solution of NaHCO₃.
-
Extract the product with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or by conversion to its hydrochloride salt for easier handling and purification.
-
-
Causality: Reductive amination is a highly versatile and reliable method for amine synthesis.[7] Sodium triacetoxyborohydride is the preferred reducing agent as it is mild, tolerant of many functional groups, and does not reduce the starting aldehyde, thus minimizing side reactions. The reaction is typically performed as a one-pot procedure for operational simplicity and efficiency.[7]
Analytical Characterization
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound.
Spectroscopic and Chromatographic Methods
A combination of spectroscopic and chromatographic techniques should be employed for full characterization.
Caption: Workflow for analytical characterization and validation.
Expected Spectral Data
The following table outlines the predicted spectral data based on the compound's structure. This serves as a reference for experimental validation.
| Technique | Expected Observations |
| ¹H NMR | - Singlet for pyrazole N-CH₃ (~3.7-3.9 ppm)- Singlet for pyrazole C-CH₃ (~2.2-2.4 ppm)- Singlet for the pyrazole ring proton (~7.4-7.6 ppm)- Singlet for the methylene protons (-CH₂-) (~3.5-3.7 ppm)- Singlet for the amine N-CH₃ (~2.4-2.6 ppm)- Broad singlet for the amine N-H proton (variable) |
| ¹³C NMR | - Resonances for methyl carbons (~10-15 ppm, ~35-40 ppm)- Resonance for methylene carbon (~45-55 ppm)- Resonances for pyrazole ring carbons (~110-150 ppm) |
| Mass Spec (ESI+) | Expected [M+H]⁺ peak at m/z = 140.12 |
| FT-IR | - N-H stretch (secondary amine) ~3300-3350 cm⁻¹ (weak)- C-H stretches (aliphatic) ~2850-2960 cm⁻¹- C=N and C=C stretches (pyrazole ring) ~1500-1600 cm⁻¹- C-N stretch ~1100-1250 cm⁻¹ |
Biological Context and Potential Applications
While no specific biological data for CAS 514801-21-9 has been published, its structure allows for informed hypotheses regarding its potential therapeutic applications.
The Pyrazole Scaffold in Drug Discovery
The pyrazole ring is a versatile pharmacophore. Its derivatives have been investigated for a wide range of therapeutic targets. For instance, some pyrazole-sulfonamide hybrids are potent anticancer agents, while others show promise as fungicides.[1][8] The structural similarity to known bioactive molecules makes this compound a prime candidate for screening in various disease models.
Hypothesized Biological Profile
-
Central Nervous System (CNS) Activity: A structurally related compound, (5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone, demonstrated an antipsychotic-like profile in preclinical models through a non-dopaminergic mechanism.[9] This suggests that 1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine could be explored for novel CNS activities.
-
Antioxidant Potential: N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)amine derivatives have been reported to possess significant antioxidant properties.[10][11] The title compound shares a similar core structure and could be evaluated for its radical scavenging capabilities.
-
Building Block for Drug Discovery: Perhaps its most immediate application is as a versatile chemical building block. The secondary amine provides a reactive handle for further elaboration, allowing for the rapid synthesis of a library of more complex derivatives for high-throughput screening.
Safety, Handling, and Storage
Proper handling is crucial for laboratory safety and maintaining the integrity of the compound.
-
Hazard Identification: The compound is classified as Toxic if swallowed (GHS Hazard statement H301).[5] It corresponds to UN number 2811 for toxic solids.[5]
-
Precautionary Measures:
-
Always handle in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of vapors and direct contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
-
Storage: Store in a tightly sealed container in a dry, cool place (2-8°C) away from incompatible materials such as strong oxidizing agents.[5][12]
Conclusion
1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine (CAS 514801-21-9) is a pyrazole derivative with considerable potential for researchers in the fields of organic synthesis and drug discovery. While specific biological data remains to be elucidated, its structural features suggest promising avenues for investigation, particularly in CNS disorders and as an antioxidant. This guide provides a robust framework for its synthesis, characterization, and safe handling, intended to facilitate and accelerate further research into this and related compounds. Its utility as a synthetic intermediate further enhances its value, offering a gateway to a diverse range of novel chemical entities for biological screening.
References
-
N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. Available at: [Link]
-
Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. SpringerLink. Available at: [Link]
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. Available at: [Link]
-
General reaction of the N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives (Abrigach et al., 2014a,b). ResearchGate. Available at: [Link]
-
Mono-N-methylation of Primary Amines with Alkyl Methyl Carbonates over Y Faujasites. 2. Kinetics and Selectivity. ACS Publications. Available at: [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health (NIH). Available at: [Link]
-
(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanones . A series of novel potential antipsychotic agents. National Institutes of Health (NIH). Available at: [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]
- Methylation of primary and secondary amines using a small stoichiometric excess of formaldehyde and adding a small stoichiometric excess of formic acid last. Google Patents.
-
The Synthesis and Biological Activities of [5-(4-Substituted Phenylsulfinyl/Sulfonyl)-1,3-Dimethyl-1H-Pyrazol-4-Yl]-Arylmethanones. ResearchGate. Available at: [Link]
-
Manganese-Catalyzed Mono-N-Methylation of Aliphatic Primary Amines without the Requirement of External High-Hydrogen Pressure. National Institutes of Health (NIH). Available at: [Link]
-
Selective N-monomethylation of primary amines. RSC Publishing. Available at: [Link]
-
Current status of pyrazole and its biological activities. National Institutes of Health (NIH). Available at: [Link]
-
Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry. Available at: [Link]
-
Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare. Available at: [Link]
-
Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Preprints.org. Available at: [Link]
-
Synthesis of secondary and tertiary amines. Organic Chemistry Portal. Available at: [Link]
-
Antioxidant Activities of N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives. ResearchGate. Available at: [Link]
-
POLYOXYETHYLENE 10 TRIDECYL ETHER. LookChem. Available at: [Link]
-
PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. PharmaTutor. Available at: [Link]
-
1,5-Dimethyl-4-{[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)(thiophen-2-yl)methyl]amino}. National Institutes of Health (NIH). Available at: [Link]
-
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmatutor.org [pharmatutor.org]
- 4. pjoes.com [pjoes.com]
- 5. 514801-21-9|1-(1,5-Dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine|BLD Pharm [bldpharm.com]
- 6. rsc.org [rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. (5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanones . A series of novel potential antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. datasheets.scbt.com [datasheets.scbt.com]
